molecular formula C19H19N3O4S B2641126 propyl 2-{[3,5-dicyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate CAS No. 375363-29-4

propyl 2-{[3,5-dicyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

Cat. No.: B2641126
CAS No.: 375363-29-4
M. Wt: 385.44
InChI Key: PYYWIGGYRPBYEC-UHFFFAOYSA-N
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Description

Propyl 2-{[3,5-dicyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a chemical compound with a unique structure that enables it to be used in various fields, including medicinal chemistry and material science. This compound is known for its diverse applications in scientific research, particularly in drug discovery and the synthesis of novel materials.

Scientific Research Applications

Propyl 2-{[3,5-dicyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate has diverse applications in scientific research:

    Chemistry: Used in the synthesis of novel compounds and materials.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored for drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, if it’s used as a drug, the mechanism of action would involve its interaction with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures would be important to ensure safety .

Future Directions

The future research directions could involve exploring new synthesis methods, investigating its potential uses, and studying its properties in more detail .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 2-{[3,5-dicyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate typically involves the reaction of aromatic aldehydes with cyanothioacetamide and ethyl cyanoacetate in the presence of N-methylmorpholine. This reaction yields N-methylmorpholinium 4-aryl-3,5-dicyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinethiolates, which are then used in the synthesis of substituted 2-alkylthiotetrahydropyridines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-{[3,5-dicyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate undergoes various types of chemical reactions, including:

    Oxidation: Using oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which mediates hydride transfer reactions.

    Reduction: Typically involves reducing agents such as sodium dithionite.

    Substitution: Commonly occurs with nucleophiles in the presence of catalysts.

Common Reagents and Conditions

    Oxidation: DDQ and protic acids.

    Reduction: Sodium dithionite in dimethyl sulfoxide (DMSO).

    Substitution: Various nucleophiles and catalysts.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 4,5-trans-3,5-Dicyano-4-(2-methoxyphenyl)-2-methylthio-6-oxo-1,4,5,6-tetrahydropyridine .
  • N-methylmorpholinium 4-aryl-3,5-dicyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinethiolates .

Uniqueness

Propyl 2-{[3,5-dicyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate stands out due to its specific structural features, which confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

propyl 2-[[3,5-dicyano-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-3-8-26-16(23)11-27-19-14(10-21)17(13(9-20)18(24)22-19)12-6-4-5-7-15(12)25-2/h4-7,13,17H,3,8,11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYWIGGYRPBYEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CSC1=C(C(C(C(=O)N1)C#N)C2=CC=CC=C2OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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